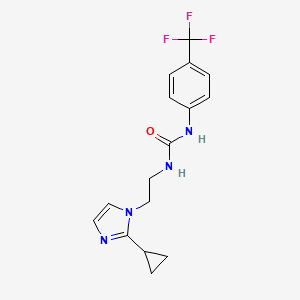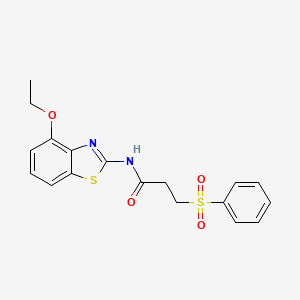![molecular formula C13H19NO2 B2545513 [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine CAS No. 151450-18-9](/img/structure/B2545513.png)
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine
Descripción general
Descripción
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity Studies
Research has extensively explored the neurochemical effects and neurotoxicity of compounds structurally related to "[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine," particularly those affecting the serotonin system. One study delves into the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine), highlighting its effects on serotonin neurons and implications for neurotoxicity, which could inform potential neurobiological applications or safety considerations of structurally related compounds (McKenna & Peroutka, 1990).
Pharmacological and Toxicological Profiles
The pharmacology and toxicology of Methoxetamine, a compound within the arylcyclohexylamine class like "this compound," have been reviewed to understand its recreational and potentially hallucinogenic properties. This analysis could offer insights into the pharmacological safety and application areas of related compounds in research (Zawilska, 2014).
Atmospheric Reactivity
The atmospheric reactivity of methoxyphenols, which share a methoxyphenyl group with "this compound," has been studied for its implications in biomass burning and air pollution. These studies can inform environmental research applications, particularly concerning atmospheric chemistry and pollution monitoring (Liu, Chen, & Chen, 2022).
Melatonin Research
Investigations into melatonin, which like "this compound" contains a methoxyphenyl group, have revealed its role in mitigating oxidative stress and enhancing plant stress resistance. This suggests potential agricultural or botanical applications, particularly in improving crop resilience and yield (Nawaz et al., 2016).
Antidepressant Response Prediction
Research on the predictive value of 3-methoxy-4-hydroxyphenylglycol (MHPG) levels for antidepressant response highlights the importance of methoxyphenyl derivatives in neuropsychiatric research, potentially guiding the development of predictive biomarkers for treatment responsiveness (Garvey et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
(3-cyclopentyloxy-4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAZTPLKCKECMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)
![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)

![2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2545448.png)

![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
